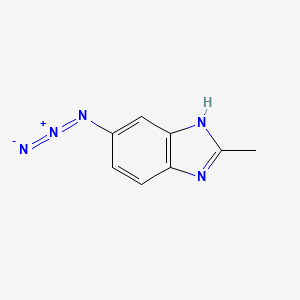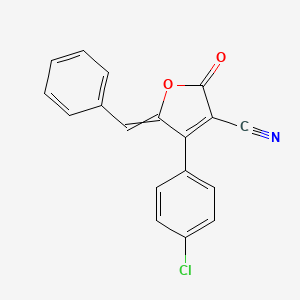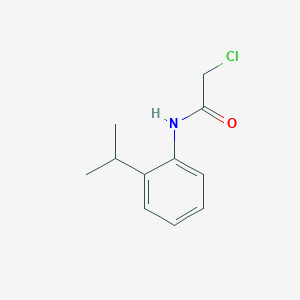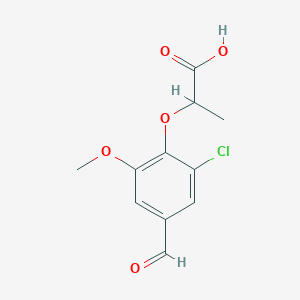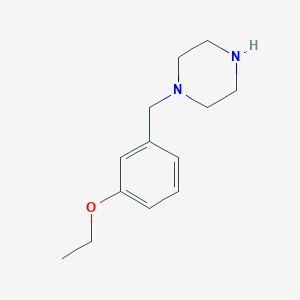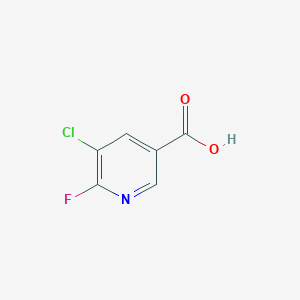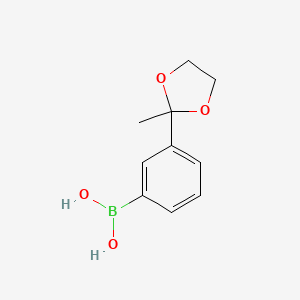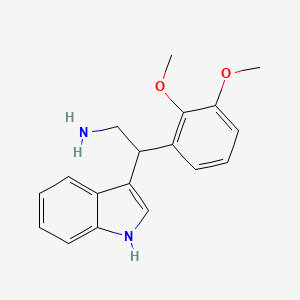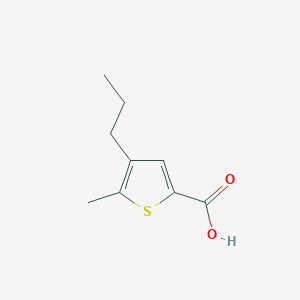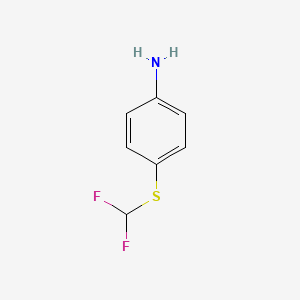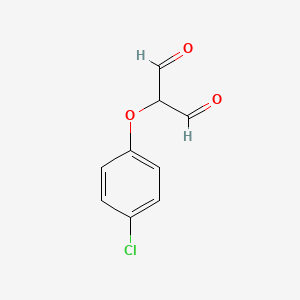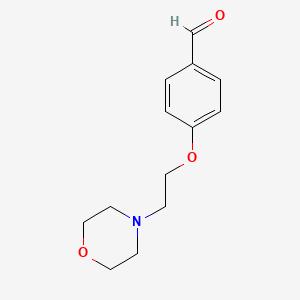
4-(2-Morpholinoethoxy)benzaldehyde
Vue d'ensemble
Description
4-(2-Morpholinoethoxy)benzaldehyde, with the CAS number 82625-45-4, is a research chemical . It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of 4-(2-Morpholinoethoxy)benzaldehyde consists of a benzaldehyde group attached to a morpholinoethoxy group . The InChI key is FGLXMUOMJOHGKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(2-Morpholinoethoxy)benzaldehyde has a density of 1.141 g/cm3 . The boiling point is reported to be 394.8°C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Catalysis
Synthesis of Tetrahydroisoquinolines : 4-(2-Morpholinoethoxy)benzaldehyde derivatives are used in the synthesis of tetrahydroisoquinolines, which have various applications in medicinal chemistry. For instance, Moshkin and Sosnovskikh (2013) describe the synthesis of N-benzyl-β-hydroxyphenethylamines, which are key intermediates in preparing 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
Catalytic Applications in C–C and C–N Coupling : Dutta and Bhattacharya (2013) researched the interaction of benzaldehyde thiosemicarbazones with palladium, noting their efficiency in catalyzing C–C and C–N coupling reactions. This work highlights the potential of 4-(2-Morpholinoethoxy)benzaldehyde derivatives in facilitating important chemical transformations (Dutta & Bhattacharya, 2013).
Organic Synthesis
Synthesis of Heterocyclic Compounds : In the field of organic synthesis, this compound is utilized for creating various heterocyclic structures. For example, Jarrahpour et al. (2015) synthesized a series of Schiff bases of morpholine by reacting 2-hydroxy-3-(morpholinomethyl)benzaldehyde with aromatic amines, demonstrating their potential antimalarial and antiproliferative activities (Jarrahpour et al., 2015).
Formation of Iminium Salt Catalysts : Page et al. (2006) reported the formation of chiral dihydroisoquinolinium salts from 4-substituted 5-amino-1,3-dioxanes and 2-(2-bromoethyl)benzaldehyde, which act as effective asymmetric catalysts for alkene epoxidation (Page et al., 2006).
Chemical Properties and Analysis
Physicochemical Properties Study : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts and investigated their physicochemical properties, cytotoxicity, and biodegradability. This study contributes to understanding the broader chemical applications of morpholinium derivatives (Pernak et al., 2011).
- oudhary et al. (2009) conducted a correlation analysis of the reactivity in the oxidation of substituted benzaldehydes by morpholinium chlorochromate, providing insights into the reactivity patterns of these compounds, which can be crucial for their application in various organic reactions (Choudhary et al., 2009).
Biological Activities
- Antitrypanosomal and Antiproliferative Activities : Agnimonhan et al. (2012) synthesized thioamides from benzaldehyde and 4-(dimethylamino)benzaldehyde to assess their in vitro trypanocidal activity and toxicity. Such research demonstrates the potential biological activities of derivatives of 4-(2-Morpholinoethoxy)benzaldehyde in pharmacological contexts (Agnimonhan et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXMUOMJOHGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395485 | |
| Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholinoethoxy)benzaldehyde | |
CAS RN |
82625-45-4 | |
| Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Morpholinoethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

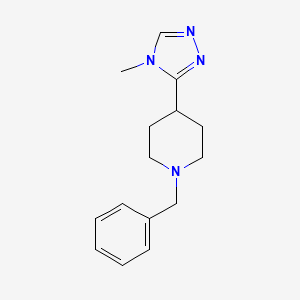
![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)
